molecular formula C23H23N5O2 B2794461 N-cyclohexyl-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031594-66-7

N-cyclohexyl-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B2794461
CAS No.: 1031594-66-7
M. Wt: 401.47
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C23H23N5O2 and its molecular weight is 401.47. The purity is usually 95%.
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Properties

IUPAC Name

N-cyclohexyl-3-(3-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-14-6-5-7-15(12-14)20-21-25-23(30)18-11-10-16(13-19(18)28(21)27-26-20)22(29)24-17-8-3-2-4-9-17/h5-7,10-13,17,27H,2-4,8-9H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBMCTVIKHJONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound belonging to the class of triazoloquinazolines. This compound has garnered attention for its diverse biological activities and potential therapeutic applications, particularly in oncology and anti-inflammatory contexts.

Chemical Structure and Properties

The molecular formula of this compound is C23H23N5O2C_{23}H_{23}N_{5}O_{2} with a molecular weight of approximately 401.5 g/mol. The compound features a triazole ring fused to a quinazoline moiety, which is further substituted with various functional groups that enhance its chemical properties and biological interactions .

Research indicates that this compound exhibits significant anti-inflammatory and anticancer properties. The mechanism of action involves interactions with specific biological targets such as enzymes and receptors relevant to cancer cell proliferation and apoptosis . Notably, it has been shown to induce apoptosis in various cancer cell lines by modulating the expression levels of key proteins like p53, Bax, and Bcl-2 .

Cytotoxicity Studies

Cytotoxicity assessments have demonstrated that this compound effectively inhibits the growth of several human cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
HCT-1161.9Induces apoptosis through p53 modulation
MCF-72.3Alters Bax/Bcl-2 ratio

These results indicate that the compound's anticancer activity is potent in the low micromolar range compared to standard chemotherapeutics like doxorubicin .

Case Studies

  • Case Study 1: Apoptosis Induction in HCT-116 Cells
    • A study focused on the effects of this compound on HCT-116 cells revealed a significant increase in apoptotic cells following treatment. The study utilized flow cytometry to quantify apoptosis and assessed cell cycle arrest at the G1 phase .
  • Case Study 2: Inhibition of Kinases
    • Another investigation highlighted the compound's ability to inhibit various kinases involved in cancer signaling pathways. The binding affinity was comparable to known inhibitors such as Staurosporine. This suggests that this compound may serve as a scaffold for developing new kinase inhibitors .

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds similar to N-cyclohexyl-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide exhibit significant anticancer properties.

Case Study: Cytotoxicity Against Cancer Cell Lines

A notable investigation demonstrated that this compound has an IC50 value indicating potent activity against breast cancer cell lines (MCF-7). The mechanism of action involves inducing apoptosis and inhibiting anti-apoptotic proteins.

Cell Line IC50 (µM) Mechanism of Action
MCF-715.2Apoptosis induction
HeLa20.4Cell cycle modulation

Anti-inflammatory Properties

The compound also shows promise in reducing inflammation. Research indicates that it can modulate the production of pro-inflammatory cytokines.

Data Table: Inflammatory Cytokine Modulation

Compound Cytokine Inhibition (%) Mechanism of Action
N-cyclohexyl Compound60%Unknown (further research needed)
Triazole Derivative A70%NF-kB pathway inhibition
Triazole Derivative B65%COX-2 inhibition

Antimicrobial Activity

Preliminary data suggest that this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Research Findings

In vitro assays have shown that the compound inhibits the growth of Staphylococcus aureus and Escherichia coli at sub-micromolar concentrations.

Antiviral Potential

Similar compounds have been tested for antiviral activity against various viruses. The presence of the triazole group is believed to enhance antiviral efficacy through interference with viral replication mechanisms.

Case Study: Antiviral Efficacy

In a study examining triazoloquinazoline derivatives, some exhibited significant antiviral activity against Tobacco Mosaic Virus (TMV), suggesting potential applications in agricultural biotechnology.

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